STING-Inducer-1

Description

Contextualizing STING-Inducer-1 within Innate Immunity Research

Innate immunity relies on a limited set of germline-encoded pattern recognition receptors (PRRs) that recognize conserved molecular structures on pathogens, known as pathogen-associated molecular patterns (PAMPs). wikipedia.org The detection of cytosolic DNA, a hallmark of viral and some bacterial infections, as well as cellular damage, is a critical trigger for the innate immune response. wikipedia.orgnih.gov The cGAS-STING pathway is a central component of this cytosolic DNA sensing machinery. wikipedia.org

This compound, as a specific agonist of the STING protein, allows researchers to precisely activate this pathway under controlled laboratory settings. This has been instrumental in dissecting the downstream signaling events and the subsequent cellular responses. The ability to selectively engage the STING pathway has profound implications for studying a wide range of physiological and pathological processes, including host defense against infections, anti-tumor immunity, and autoimmune diseases. elsevierpure.comglenbarberlaboratory.com

Overview of the cGAS-STING Signaling Cascade and its Central Role in Host Defense

The canonical cGAS-STING signaling cascade is a multi-step process that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are essential for mounting an effective immune response. nih.govfrontiersin.org

The key steps in the pathway are as follows:

DNA Sensing by cGAS: The pathway is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), which acts as a cytosolic DNA sensor. wikipedia.orgresearchgate.net Upon binding to double-stranded DNA (dsDNA) in the cytoplasm, cGAS undergoes a conformational change and is activated. nih.govresearchgate.net

Synthesis of cGAMP: Activated cGAS catalyzes the synthesis of a second messenger molecule called cyclic GMP-AMP (cGAMP) from ATP and GTP. wikipedia.orgresearchgate.net

STING Activation: cGAMP then binds to the STING protein, which is primarily located on the membrane of the endoplasmic reticulum (ER). frontiersin.orgresearchgate.net This binding event induces a significant conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus. frontiersin.orgresearchgate.net

Recruitment and Activation of TBK1: In the Golgi, the activated STING oligomers serve as a scaffold to recruit and activate the kinase TANK-binding kinase 1 (TBK1). nih.govnih.gov

Phosphorylation of IRF3: Activated TBK1 then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). wikipedia.orgnih.gov

Nuclear Translocation and Gene Expression: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons (such as IFN-α and IFN-β) and other inflammatory cytokines. wikipedia.orgnih.gov

This signaling cascade is pivotal for host defense against a wide array of pathogens. nih.gov The production of type I interferons establishes an antiviral state in surrounding cells, limiting viral replication and spread. asm.org Furthermore, the pathway activates other immune cells, bridging the innate and adaptive immune responses. nih.gov The importance of this pathway is underscored by the fact that mice lacking cGAS or STING are highly susceptible to infections with DNA viruses like herpes simplex virus-1 (HSV-1). wikipedia.org

Historical Perspective of STING Discovery and Initial Research Orientations

The concept that nucleic acids could trigger an immune response dates back to the early 20th century. researchgate.net However, the specific molecular players involved in cytosolic DNA sensing remained elusive for many years.

A significant breakthrough came in 2008 when the STING protein (also known as MITA, ERIS, MPYS, or TMEM173) was independently identified by several research groups, including those led by Glen Barber, Hong-Bing Shu, Zhengfan Jiang, and John C. Cambier. glenbarberlaboratory.comresearchgate.net These initial studies established STING as an essential adaptor protein in the signaling pathway that leads to the production of type I interferons in response to cytosolic DNA. repec.orgnih.gov

Early research focused on delineating the role of STING in antiviral immunity. repec.org Experiments demonstrated that cells and mice deficient in STING were unable to mount an effective immune response against various DNA viruses. wikipedia.orgrepec.org Subsequent research in 2012 by Zhijian Chen's group identified cGAMP as the endogenous second messenger that binds to and activates STING, further solidifying the core components of the pathway. researchgate.net

Initial investigations also explored the broader implications of STING signaling beyond viral infections, with studies beginning to link the pathway to anti-tumor immunity and autoimmune conditions. elsevierpure.comnews-medical.net This foundational work laid the groundwork for the development of pharmacological modulators of the pathway, such as this compound, to further investigate its complex roles in health and disease.

Structure

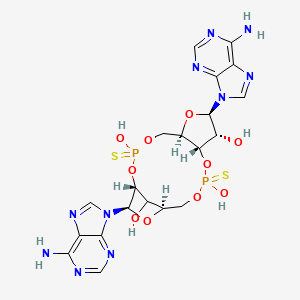

2D Structure

Properties

Molecular Formula |

C20H24N10O10P2S2 |

|---|---|

Molecular Weight |

690.5 g/mol |

IUPAC Name |

(1R,6R,8R,9R,10S,15R,17R)-8,17-bis(6-aminopurin-9-yl)-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol |

InChI |

InChI=1S/C20H24N10O10P2S2/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11?,12-,13-,14-,19-,20-,41?,42?/m1/s1 |

InChI Key |

IZJJFUQKKZFVLH-LTKSHMRXSA-N |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(OC[C@@H]5C([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)OP(=S)(O1)O)O)O |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)O)O)O |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Sting Inducer 1 Action

Downstream Signaling Pathways Activated by STING-Inducer-1

Interplay with Other Pattern Recognition Receptor (PRR) Pathways

The STING pathway does not operate in isolation; it exhibits significant crosstalk with other PRR signaling cascades, notably RIG-I-like helicases (RLHs) and Toll-like receptors (TLRs). RIG-I, a key sensor of viral RNA, can induce STING expression. This upregulation of STING by RIG-I signaling, mediated through NF-κB and STAT1/2 pathways, contributes to a sustained immune response that can protect against various infections, including those caused by DNA viruses like herpes simplex virus 1 (HSV-1) nih.govasm.org. Conversely, STING activation can also influence TLR signaling, creating a complex network that fine-tunes innate immune responses invivogen.com. For instance, STING has been shown to interact with MAVS, a crucial adaptor for RIG-I signaling, thereby facilitating the antiviral response nih.gov. Furthermore, ER stress, which can be induced by various stimuli, activates multiple PRRs, including STING, NLRP3 inflammasomes, and NOD1/2 receptors, highlighting a convergence of stress-sensing and immune-sensing pathways researchgate.netfrontiersin.org.

Cellular Consequences of this compound Activation

Activation of this compound leads to a range of cellular outcomes, reflecting its central role in innate immunity and cellular homeostasis.

Induction of IFN-Stimulated Gene (ISG) Expression

A primary consequence of this compound activation is the robust induction of Type I Interferons (IFN-I), such as IFN-β, and a broad spectrum of Interferon-Stimulated Genes (ISGs) aai.orgnih.govbiorxiv.orgwikipedia.org. This occurs through the activation of transcription factors like IRF3 and NF-κB, which translocate to the nucleus to drive the expression of these immune-regulatory genes wikipedia.orgresearchgate.net. The induction of ISGs is critical for alerting immune cells to threats and amplifying the antiviral state within infected cells aai.orgnih.gov. STING itself is an ISG, participating in a positive feedback loop that amplifies IFN-I production embopress.org.

Programmed Cell Death Pathway Activation

This compound activation can trigger various forms of programmed cell death, including apoptosis, pyroptosis, and necroptosis researchgate.netcuni.czresearchgate.netthno.orgfrontiersin.orgnih.gov. STING agonists have been shown to induce apoptosis and pyroptosis in monocytes through the activation of caspases 3, 7, and 1 cuni.cz. Necroptosis is often inhibited in these contexts, potentially due to caspase 8 activation cuni.cz. STING can also promote apoptosis in various cancer cells, although its effect can be cell-type dependent researchgate.net. Mechanistically, STING-mediated apoptosis can involve IRF3 activation, leading to BAX activation, cytochrome C release, and subsequent apoptosis researchgate.net. Furthermore, STING can cooperate with type I IFN signaling to induce necroptosis researchgate.net. The activation of the cGAS-STING pathway is implicated in PANoptosis, a cell death process involving the collective activation of pyroptosis, apoptosis, and necroptosis thno.org.

Autophagy Induction and Regulation by the cGAS-STING Pathway

The cGAS-STING pathway is a significant inducer of autophagy, a cellular process for degrading damaged components nih.govnih.govpnas.orgmdpi.comnih.govdiva-portal.orgfrontiersin.orgfrontiersin.org. STING activation, particularly its translocation to the ER-Golgi intermediate compartment (ERGIC), is crucial for initiating autophagy through LC3 lipidation, a process that can be independent of canonical autophagy regulators like ULK1 or Beclin-1 but dependent on WIPI2 and ATG5 nih.govnih.govpnas.orgmdpi.comnih.govdiva-portal.org. This autophagy induction is considered a primordial function of the cGAS-STING pathway, predating interferon induction in evolutionary terms nih.govnih.govdiva-portal.org. Autophagy induced by STING can serve to clear cytosolic DNA and pathogens, acting as a negative feedback mechanism to prevent excessive STING signaling nih.govmdpi.comnih.gov. Moreover, STING itself can be degraded by autophagy, contributing to the termination of its signaling nih.gov. STING-induced autophagy also regulates endolysosomal homeostasis, activates MiT/TFE transcription factors for lysosome biogenesis, and can recruit the ESCRT machinery for membrane repair pnas.org.

Cellular Senescence Induction

This compound activation is implicated in the induction of cellular senescence, a state of stable cell cycle arrest nih.govnih.govfrontiersin.orgpnas.org. Accumulation of cytosolic DNA, such as from LINE-1 retrotransposons or damaged mitochondria, can trigger the cGAS-STING pathway, leading to the expression of senescence-associated secretory phenotype (SASP) factors nih.govfrontiersin.orgfrontiersin.org. The cGAS-STING-IRF3 signaling axis is critical for initiating DNA damage-induced senescence nih.govpnas.org. Senescent cells themselves can activate the cGAS-STING pathway, creating a feedback loop that reinforces the senescent state and SASP production frontiersin.org. This link between STING activation and senescence suggests a role in aging and age-related diseases frontiersin.org.

Immunological Responses Modulated by Sting Inducer 1

Modulation of Innate Immune Cell Responses

Activation of the STING pathway by STING-Inducer-1 initiates a robust innate immune response, characterized by the activation and functional alteration of key immune cells. This initial response is critical for setting the stage for a durable and effective adaptive anti-tumor immunity.

This compound plays a significant role in modulating the function and phenotype of macrophages, which are abundant in the tumor microenvironment. nih.gov Activation of the STING pathway within these cells can reverse their typically immunosuppressive M2-like state to a pro-inflammatory, anti-tumor M1-like phenotype. aacrjournals.org This repolarization is crucial for fostering an inflammatory environment conducive to tumor rejection. aacrjournals.orgcell-stress.com

STING signaling triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines by macrophages. nih.govyoutube.com This response is mediated through the activation of transcription factors like IRF3 and NF-κB. nih.gov The resulting cytokine milieu, rich in molecules like IFN-β, TNF-α, and various interleukins, not only directly impacts tumor cells but also orchestrates the recruitment and activation of other immune effectors. nih.gov Research has shown that in the absence of macrophages, the anti-tumor effects of STING agonists are significantly diminished, highlighting the central role of these myeloid cells in the therapeutic outcome. nih.gov

| Transcription Factors | Activation of IRF3, NF-κB | Drives the genetic program for inflammatory responses nih.gov |

Dendritic cells (DCs) are professional antigen-presenting cells (APCs) and are indispensable for initiating T-cell-mediated immunity. The activation of STING in DCs by this compound is a critical step for priming anti-tumor T-cell responses. nih.gov Following STING activation, DCs undergo a process of maturation, characterized by the upregulation of several key surface molecules. dovepress.comnih.gov

Mature DCs exhibit increased expression of Major Histocompatibility Complex (MHC) class I and II molecules, which are essential for presenting tumor antigens to CD8+ and CD4+ T cells, respectively. biorxiv.org Concurrently, there is an upregulation of co-stimulatory molecules such as CD80 and CD86. nih.gov This enhanced antigen presentation and co-stimulation capacity transforms DCs into potent activators of naive T cells. dovepress.combiorxiv.org The production of type I IFNs by STING-activated DCs further amplifies this process, contributing to the cross-priming of tumor-specific CD8+ T cells. nih.govmdpi.com

Table 2: Dendritic Cell Modulation by this compound

| Parameter | Effect of STING Activation | Functional Outcome |

|---|---|---|

| Maturation Markers | Upregulation of CD80, CD86, MHC-II | Enhanced T-cell co-stimulation and activation dovepress.comnih.gov |

| Antigen Presentation | Increased MHC-I expression | Improved cross-presentation of tumor antigens to CD8+ T cells biorxiv.org |

| Cytokine Secretion | Production of Type I IFNs | Promotes T-cell priming and coordinates adaptive immunity nih.govmdpi.com |

| Cellular Function | Terminal differentiation of immature DCs | Potent activation of adaptive immune responses cell-stress.comnih.gov |

Natural Killer (NK) cells are cytotoxic lymphocytes of the innate immune system capable of recognizing and killing tumor cells. This compound enhances the anti-tumor functions of NK cells both directly and indirectly. While T cells can undergo cell death upon high-dose STING agonist treatment, NK cells appear resistant and their therapeutic activity is enhanced. nih.govdana-farber.org

Activation of the STING pathway leads to an upregulation of genes associated with NK cell activation and function, such as NCR1 (NKp46), KLRD1, CD247, and PRF1 (perforin 1). pnas.org Furthermore, the chemokine environment produced following STING activation, particularly the release of CXCL9 and CXCL10, promotes the migration and infiltration of NK cells into the tumor. nih.gov Studies have demonstrated that STING agonists can enhance the migration and cytotoxic capabilities of NK cells, leading to improved tumor control. nih.govdana-farber.org However, some research also points to a complex role, where STING activation in B cells might produce IL-35, which can suppress NK cell proliferation. bioworld.com

The tumor microenvironment is often infiltrated by various myeloid cell populations, including myeloid-derived suppressor cells (MDSCs), which typically exert potent immunosuppressive functions. This compound can reprogram these suppressive myeloid cells, shifting the balance towards an anti-tumor phenotype.

Activation of the STING pathway has been shown to decrease the population of MDSCs in tumors. frontiersin.org It can also abolish the suppressive functions of MDSCs, in part by inhibiting their production of reactive oxygen species (ROS) and nitric oxide (NO). frontiersin.org By reprogramming the myeloid compartment, this compound helps to dismantle the immunosuppressive network within the tumor, thereby facilitating more effective anti-tumor immune responses from other cells like T cells. frontiersin.orgashpublications.org

Impact on Adaptive Immune Responses

The potent innate immune stimulation driven by this compound is instrumental in launching a powerful and specific adaptive immune response, primarily mediated by T cells.

A major consequence of STING pathway activation is the robust priming and activation of tumor-specific T cells, particularly cytotoxic CD8+ T cells. nih.gov This process is largely dependent on the effects of this compound on dendritic cells. The maturation and enhanced antigen presentation by DCs create the necessary signals to activate naive CD8+ T cells in the lymph nodes. nih.govmdpi.com

Once activated, these effector T cells proliferate and infiltrate the tumor. cell-stress.comnih.gov The chemokine milieu (e.g., CXCL9, CXCL10) induced by STING activation is critical for trafficking these T cells to the tumor site. nih.govnih.gov Within the tumor, CD8+ T cells recognize and kill cancer cells that present the specific antigens they were primed against. Studies have shown a massive expansion of antigen-specific T cells following treatment with a STING agonist. ashpublications.org This leads to significant tumor regression and can establish long-term immune memory, providing protection against tumor recurrence. aacrjournals.org STING activation also enhances the polarization of T helper cells, such as TH1 and TH9, further supporting the anti-tumor response. cell-stress.comnih.gov

Table 3: Summary of this compound's Impact on T-Cell Responses

| T-Cell Process | Mechanism Driven by STING Activation | Outcome |

|---|---|---|

| Priming | Enhanced DC maturation and antigen cross-presentation nih.govmdpi.com | Generation of tumor-specific naive T cells |

| Activation | Increased co-stimulation by mature DCs nih.gov | Proliferation and differentiation of effector T cells |

| Trafficking | Upregulation of chemokines (CXCL9, CXCL10) in the TME nih.gov | Increased infiltration of CD8+ T cells into the tumor |

| Effector Function | Direct killing of tumor cells by cytotoxic T lymphocytes | Tumor regression and improved survival ashpublications.orgaacrjournals.org |

| Polarization | Enhanced differentiation of TH1 and TH9 helper T cells cell-stress.comnih.gov | Broadened and supported adaptive immune attack |

B-Cell Responses and the Role of STING in B-Cell Lymphoma.

The activation of the Stimulator of Interferon Genes (STING) pathway by compounds such as this compound has significant implications for B-cell function and malignancies. Research indicates that STING agonists can directly induce apoptosis in both normal and malignant B-cells. usf.edu This pro-apoptotic effect is mediated through the mitochondria and can be triggered in various B-cell cancers, including chronic lymphocytic leukemia, B-cell lymphoma, and multiple myeloma. usf.eduaacrjournals.org

Upon stimulation by an agonist, the STING protein is typically degraded; however, in B-cells, this degradation process is less efficient. usf.edu This prolonged activation of STING signaling is thought to contribute to the induction of apoptosis. usf.edu Studies using the STING agonist 3'3'-cGAMP have demonstrated its ability to induce tumor regression in mouse models of chronic lymphocytic leukemia and multiple myeloma, highlighting the direct cytotoxic potential of STING activation against malignant B-cells. usf.edu

Beyond inducing cell death, STING signaling is intrinsically involved in B-cell activation. B-cells can be directly activated by STING agonists in a manner that is dependent on B-cell intrinsic STING expression. nih.gov This activation leads to the upregulation of costimulatory molecules and the production of cytokines. nih.gov Furthermore, STING signaling synergizes with signals from the B-cell receptor (BCR) to enhance B-cell activation and promote antibody responses. nih.gov This synergy is crucial for optimal in vivo antibody responses to T-cell-dependent antigens when a STING agonist is used as an adjuvant. nih.gov

However, the role of STING in B-cells can be complex. Some studies have shown that STING agonists can promote the expansion of regulatory B-cells (Bregs), which have immunosuppressive functions. aacrjournals.org In murine cancer models, systemic treatment with a STING agonist led to an increase in intratumoral regulatory B-cells that express immunosuppressive cytokines. aacrjournals.org This suggests a potential mechanism of tumor resistance to STING agonist monotherapy. aacrjournals.org

Induction of Durable Immunological Memory.

Activation of the STING pathway is instrumental in shaping long-term adaptive immunity, leading to the generation of robust and durable immunological memory. Synthetic STING agonists have been shown to be potent immune adjuvants that can significantly enhance the induction and persistence of CD8+ central memory T-cells following an antigen challenge. biorxiv.org This expanded pool of memory cells is critical for a rapid and effective recall response upon subsequent encounters with the same antigen. biorxiv.org

Studies have demonstrated that vaccination strategies incorporating STING-stimulating adjuvants can elicit long-lasting memory responses. frontiersin.org For instance, in a foot-and-mouth disease vaccine model, the combination of a STING ligand, c-di-GMP, with other adjuvants induced high levels of antigen-specific antibodies at early stages and maintained a long-lasting immune memory response in pigs. frontiersin.org This highlights the capacity of STING activation to not only initiate a potent primary immune response but also to ensure its persistence.

The development of T-cell memory is a complex process that can be influenced by the intensity of STING signaling. Research using Listeria monocytogenes strains that induce varying levels of the STING agonist c-di-AMP found that high levels of STING signaling can actually impair the formation of T-cell memory by increasing apoptosis during the contraction phase of the immune response. nih.gov This suggests that the magnitude of STING activation must be appropriately balanced to achieve optimal memory T-cell fitness. nih.gov Nevertheless, STING agonists have been shown to produce larger secondary responses upon rechallenge, leading to enhanced tumor protection and survival in preclinical models, underscoring their ability to establish effective immunological memory. biorxiv.org The generation of this long-term immunity is a key goal for new strategies aimed at preventing tumor relapse. elsevierpure.com

Regulation of the Tumor Microenvironment (TME).

Modulation of Cytokine and Chemokine Secretion Landscape (e.g., CXCL10, CCL5).

The activation of the STING pathway by inducers profoundly reshapes the cytokine and chemokine milieu within the tumor microenvironment (TME). A primary consequence of STING activation is the robust production of Type I interferons (IFNs), which subsequently orchestrates a broad anti-tumor immune response. nih.govresearchgate.net This signaling cascade also triggers the expression of various inflammatory chemokines via transcription factors like IRF3 and NF-κB. nih.govjuniperpublishers.com

Among the most significantly upregulated chemokines are C-X-C motif chemokine ligand 10 (CXCL10) and C-C motif chemokine ligand 5 (CCL5). nih.gov These chemokines are critical chemoattractants for recruiting effector immune cells into the tumor. nih.gov Studies have shown that activation of the STING pathway, either through genetic modifications in cancer cells or by treatment with agonists like 2'3'-cGAMP, leads to significantly increased expression of both CXCL10 and CCL5 at both the mRNA and protein levels. nih.govresearchgate.net This heightened production of CXCL10 and CCL5 is considered a hallmark of STING activation and is essential for transforming immunologically "cold" tumors, which lack immune cell infiltrates, into "hot," T-cell-inflamed tumors that are more susceptible to immunotherapy. juniperpublishers.com

| Chemokine | Primary Function in TME | Associated Immune Cell Recruitment | Reference |

|---|---|---|---|

| CXCL10 (IP-10) | Chemoattraction of T-cells and NK cells | CD8+ T-cells, Th1 cells, NK cells | nih.gov |

| CCL5 (RANTES) | Chemoattraction of T-cells, monocytes, and other leukocytes | CD8+ T-cells, Dendritic cells, Monocytes, NK cells | nih.gov |

| CXCL9 (Mig) | Chemoattraction of activated T-cells | T-cells | juniperpublishers.com |

Facilitation of Immune Cell Infiltration and Localization within Tumors.

By modulating the chemokine landscape, this compound and other agonists facilitate the trafficking and infiltration of key anti-tumor immune cells into the TME. The STING-dependent secretion of chemokines like CXCL10 and CCL5 acts as a homing signal, guiding cytotoxic T lymphocytes (CTLs), natural killer (NK) cells, and dendritic cells (DCs) to the tumor site. nih.govnih.gov

Activation of STING within tumor-associated DCs is particularly critical. It not only leads to the production of type I IFNs and chemokines but also enhances antigen presentation, which promotes the priming and activation of tumor-specific CD8+ T-cells. nih.govnih.gov These newly activated CTLs can then migrate into the tumor, guided by the chemokine gradient established by STING signaling. nih.gov

Numerous studies have demonstrated that intratumoral administration of STING agonists leads to a significant increase in the infiltration of CD8+ T-cells and CD11c+ DCs into treated tumors. nih.govresearchgate.net This enhanced immune cell infiltration is a critical element of effective anti-tumor therapy and is directly linked to the therapeutic efficacy of STING agonists. nih.govnih.gov The ability of STING activation to convert non-T-cell-inflamed tumors into T-cell-inflamed ones is a key mechanism by which it enhances responses to other immunotherapies, such as immune checkpoint blockade. juniperpublishers.com

| Immune Cell Type | Key Anti-Tumor Function | Recruitment Mechanism | Reference |

|---|---|---|---|

| CD8+ T-cells (CTLs) | Direct killing of tumor cells | Attraction via CXCL9, CXCL10, CCL5 | nih.govjuniperpublishers.comnih.gov |

| Dendritic Cells (DCs) | Antigen presentation and T-cell priming | Attraction via chemokines | nih.govnih.gov |

| Natural Killer (NK) Cells | Innate cytotoxic activity against tumor cells | STING-mediated activation | nih.gov |

Effects on Tumor Vasculature and Tertiary Lymphoid Structure Development.

Beyond direct immune cell recruitment, STING activation exerts profound effects on the physical infrastructure of the tumor microenvironment, specifically the tumor vasculature and the formation of tertiary lymphoid structures (TLS). The blood vessels within tumors are often abnormal and dysfunctional, which can impede the entry of immune cells. nih.gov STING agonists can induce "vascular normalization," a process that restores the integrity and function of these vessels. nih.govnih.gov This normalization is characterized by increased vascular perfusion and the upregulated expression of adhesion molecules like VCAM-1 and ICAM-1 on endothelial cells, which facilitates the adhesion and subsequent infiltration of circulating lymphocytes into the tumor tissue. nih.govnih.gov

This vascular remodeling is driven by the local production of anti-angiogenic factors, such as Tnfsf15 and Cxcl10, following STING activation. nih.gov Furthermore, STING agonism promotes the development of TLS within the TME. nih.govnih.gov TLS are ectopic lymphoid formations that resemble secondary lymphoid organs and can form at sites of chronic inflammation, including tumors. nih.gov They function as local hubs for initiating and sustaining anti-tumor immune responses, providing a site for T-cell and B-cell priming and activation directly within the tumor. nih.gov

STING activation supports TLS development by upregulating the expression of TLS-inducing factors, including chemokines like CCL19 and CCL21, and cytokines such as lymphotoxin-α (LTA) and lymphotoxin-β (LTB). nih.govresearchgate.net The combination of normalized vasculature and the presence of mature TLS creates a highly permissive microenvironment for robust and sustained anti-tumor immunity. nih.govnih.gov

Overcoming Immunosuppression in the Tumor Microenvironment.

The TME is typically characterized by a variety of immunosuppressive mechanisms that hinder effective anti-tumor responses. STING activation can counteract this suppression through multiple avenues. One key mechanism is the reprogramming of immunosuppressive immune cells. For example, STING agonists can promote the polarization of tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to a pro-inflammatory, anti-tumor M1 phenotype. nih.gov This shift enhances the secretion of pro-inflammatory cytokines like TNF-α and IL-12, which are crucial for T-cell activation. nih.gov

STING activation also impacts regulatory T-cells (Tregs), which are potent suppressors of anti-tumor immunity. While some contexts show STING activation can induce IL-10 production by Tregs, other evidence suggests that targeting Tregs through STING agonists can lead to a decrease in their suppressive functions, thereby unleashing a more robust cytotoxic T-cell response. nih.govfrontiersin.org

By inducing a strong type I IFN signature and promoting the influx of effector T-cells, STING agonists can effectively convert immunologically "cold," non-inflamed tumors into "hot," inflamed tumors. juniperpublishers.com This transformation is critical for overcoming resistance to immune checkpoint inhibitors (ICIs) like anti-PD-1 therapy. juniperpublishers.com The combination of STING agonists with ICIs has shown synergistic effects, leading to the regression of tumors that are resistant to ICI monotherapy. juniperpublishers.com This synergistic potential underscores the power of STING activation to break down the immunosuppressive barriers within the TME and reignite anti-tumor immunity. nih.gov

Preclinical Therapeutic and Pathological Implications of Sting Inducer 1

Cancer Immunotherapy Research

Research in cancer immunotherapy has highlighted the cGAS-STING pathway as a critical regulator of the anti-tumor response. Activation of this pathway can convert immunologically "cold" tumors, which are poorly infiltrated by immune cells, into "hot" tumors that are responsive to immunotherapy. frontiersin.orgresearchgate.net STING agonists have shown impressive preclinical efficacy as single agents and in combination with various cancer therapies. nih.gov

STING-Inducer-1 and other STING agonists have demonstrated significant anti-tumor activity as monotherapy in a range of preclinical cancer models. These studies have shown that direct activation of STING within the tumor microenvironment can lead to tumor regression and the development of systemic, long-lasting anti-tumor immunity.

Melanoma: In murine melanoma models, intratumoral injection of STING agonists has been shown to enhance the anti-tumor immune response locally, improve control of distant, untreated tumors, and establish T-cell memory. nih.gov For instance, in a B16 melanoma model, a STING agonist promoted vascular normalization, facilitating immune cell infiltration and the formation of tertiary lymphoid structures within the tumor microenvironment. frontiersin.org Combining a STING agonist with an AKT inhibitor has shown to overcome resistance in melanoma models by enhancing the activation of the STING pathway. nih.gov

Prostate Adenocarcinoma: In a preclinical model of prostate cancer, a STING agonist demonstrated a modest local anti-tumor effect. researchgate.net However, when targeted specifically to perivascular macrophages in prostate tumors, a STING agonist was able to activate tumor-infiltrating T cells and delay the onset of resistance to androgen deprivation therapy. biorxiv.org Another study in a syngeneic mouse model of prostate cancer showed that combining a STING agonist with IL-15 acted synergistically to eliminate tumors and provide durable immunity. nih.gov

Gliomas: STING agonists have shown robust preclinical antitumor activity in glioma models. bioworld.com In preclinical models of glioblastoma, the STING agonist 8803 increased median survival and, in an immune checkpoint blockade-resistant model, cured 100% of the mice. nih.gov This treatment reprogrammed the tumor microenvironment, increasing the trafficking and activation of myeloid cells and enhancing the effector responses of CD8+ T cells and NK cells. bioworld.comnih.gov Even in models where tumor cell STING is silenced, the therapeutic activity was maintained, highlighting the importance of myeloid cell dependency. nih.gov

Head and Neck Squamous Cell Carcinoma (HNSCC): Preclinical studies have demonstrated that STING agonists have impressive efficacy as single agents in HNSCC models. nih.gov These compounds are critical regulators of the antitumor response through both immune-dependent and tumor-intrinsic mechanisms. nih.gov

Colorectal Cancer: In a mouse model of colon carcinoma, intratumoral treatment with the STING agonist ADU-S100 led to effective tumor regression. nih.gov Another study using the STING agonist 3'3'-cGAMP in MC38 colon tumors showed remarkable suppression of tumor growth and increased intratumoral CD8+ T cell infiltration. jcancer.org Systemic administration of some novel STING agonists in mice with CT26 colorectal cancer resulted in complete tumor regression and the development of immunological memory. mdpi.com

| Tumor Model | STING Agonist | Key Findings | Reference |

|---|---|---|---|

| Melanoma (B16) | ADU-S100 | Promoted vascular normalization and immune cell infiltration. | frontiersin.org |

| Melanoma | cGAMP + AKTi | Overcame resistance and inhibited tumor growth. | nih.gov |

| Prostate Cancer (MycCaP) | 3'3' cGAMP | Modest local anti-tumor effect. | researchgate.net |

| Prostate Cancer | cGAMP (targeted delivery) | Delayed resistance to androgen deprivation therapy. | biorxiv.org |

| Glioblastoma (QPP8) | 8803 | Increased median survival, with 100% cure rate in a resistant model. | nih.gov |

| Glioblastoma (GL261) | IACS-8803 | Significantly improved survival rates. | bioworld.com |

| HNSCC | Not specified | Impressive efficacy as a single agent. | nih.gov |

| Colorectal Cancer (CT-26) | ADU-S100 | Effective tumor regression. | nih.gov |

| Colorectal Cancer (MC38) | 3'3'-cGAMP | Suppressed tumor growth and increased CD8+ T cell infiltration. | jcancer.org |

| Colorectal Cancer (CT26) | Compound 3 (ABZI-based) | Intravenous administration led to significant tumor growth inhibition and improved survival. | mdpi.com |

The efficacy of this compound can be significantly enhanced when used in combination with conventional cancer therapies such as radiotherapy, chemotherapy, and DNA damage response inhibitors.

Radiotherapy can induce immunogenic cell death and activate the cGAS-STING pathway, although this activation is often suboptimal. researchgate.net Combining radiotherapy with STING agonists can amplify tumor immunogenicity and counteract immune evasion. researchgate.net

In preclinical models, the anti-tumor immune effect of radiation is dependent on STING activation, which leads to the production of type I interferon in dendritic cells. nih.gov The combination of STING agonists with radiotherapy has been shown to generate T-cell immunity required for both local and distant tumor control. aacrjournals.org For example, in a murine pancreatic cancer model, combining radiotherapy with a novel STING ligand synergized to control local and distant tumors. aacrjournals.org This combination converted radiation-mediated cell death into an endogenous vaccine, enhancing adaptive immune-mediated tumor control. aacrjournals.org In mouse models of melanoma and breast cancer, an inhalable nanoparticle formulation of cGAMP acted as an adjunct to radiation therapy, creating a synergistic effect that resulted in increased control of lung metastases. nih.gov

| Tumor Model | STING Agonist | Key Findings | Reference |

|---|---|---|---|

| Pancreatic Cancer | RR-CDG (novel ligand) | Synergized to control local and distant tumors; generated systemic T-cell responses. | aacrjournals.org |

| Melanoma and Breast Cancer | NP-cGAMP (nanoparticle) | Synergistic effect with increased control of lung metastases. | nih.gov |

| Esophageal Cancer | ADU-S100 | Decreased tumor volume compared to either therapy alone. | nih.gov |

Preclinical studies have also demonstrated a synergistic anti-tumor effect when STING agonists are combined with chemotherapy. For instance, the STING agonist SB 11285, in combination with cyclophosphamide, resulted in a significant synergistic anti-tumor effect in syngeneic mouse models. nih.gov In a CT26 colon carcinoma model, this combination led to a high percentage of tumor-free animals. researchgate.net

Targeting the DNA damage response (DDR) pathway with inhibitors of proteins like PARP and CHK1 can activate the STING/TBK1/IRF3 innate immune pathway. aacrjournals.org This leads to increased levels of chemokines that induce the activation and function of cytotoxic T lymphocytes. aacrjournals.org In preclinical models of small cell lung cancer, combining PARP or CHK1 inhibitors with PD-L1 blockade potentiated the anti-tumor effect and augmented cytotoxic T-cell infiltration. aacrjournals.org This effect was dependent on the STING pathway. aacrjournals.org Furthermore, targeting ATR, another DDR protein, in combination with PD-L1 blockade significantly reduced tumor volume and prolonged survival in aggressive mouse models of SCLC by activating the cGAS/STING pathway and enhancing T-cell infiltration. aacrjournals.org

STING agonists have shown significant synergy when combined with various immunomodulatory agents, particularly immune checkpoint inhibitors.

In preclinical lymphoma models, combining a STING agonist with an anti-GITR antibody induced lymphocyte expansion and increased T-cell infiltration in distant tumors. ashpublications.orgnih.gov The addition of an anti-PD-1 antibody further enhanced tumor control, leading to a cure in 50% of the mice. ashpublications.orgnih.gov In a colon cancer mouse model, the combination of a STING agonist with an anti-VEGFR2 antibody and either an anti-PD-1 or anti-CTLA-4 antibody showed enhanced treatment efficacy compared to monotherapy or dual-combination therapy. nih.gov

In melanoma models, combining the STING agonist ADU-S100 with antibodies against PD-L1 or ISG15 resulted in improved antitumor efficacy. frontiersin.orgresearchgate.net A nanoparticle-delivered STING agonist also demonstrated a synergistic anti-tumor effect with anti-PD-1 therapy in metastatic melanomas that were previously unresponsive to anti-PD-1 monotherapy. nih.gov

| Tumor Model | STING Agonist | Immunomodulatory Agent | Key Findings | Reference |

|---|---|---|---|---|

| Lymphoma | Not specified | Anti-GITR and Anti-PD-1 antibodies | Enhanced control of distant tumors, leading to a 50% cure rate. | ashpublications.orgnih.gov |

| Colon Cancer | STING agonist | Anti-VEGFR2 + Anti-PD-1/Anti-CTLA-4 | Enhanced treatment efficacy compared to single or dual therapies. | nih.gov |

| Melanoma (B16) | ADU-S100 | Anti-PD-L1 or Anti-ISG15 antibodies | Improved antitumor efficacy. | frontiersin.orgresearchgate.net |

| Metastatic Melanoma | NP-STING (nanoparticle) | Anti-PD-1 therapy | Synergistic anti-tumor effect in previously unresponsive tumors. | nih.gov |

| Peritoneal Carcinomatosis of Colon Cancer | ADU-S100 | Anti-PD-1 therapy | Greatly reduced tumor burden compared to either therapy alone. | nih.gov |

Combination Strategies with Immunomodulatory Agents

Synergy with Immune Checkpoint Inhibitors (e.g., anti-PD-1, anti-CTLA-4)

Preclinical studies have consistently demonstrated that this compound can significantly enhance the efficacy of immune checkpoint inhibitors (ICIs) such as anti-PD-1 and anti-CTLA-4 antibodies. In murine tumor models, the combination of intratumoral this compound with systemic anti-PD-1 therapy has led to the complete eradication of both local (injected) and distal (non-injected) tumors clinicalleader.com. This potentiation is attributed to the this compound-mediated induction of a robust CD8+ T-cell response, which is then unleashed by the checkpoint blockade clinicalleader.com.

In a 4T1 mammary carcinoma model, which is notably resistant to anti-PD-1 treatment, the addition of a single dose of ADU-S100 to anti-PD-1 therapy resulted in the eradication of both injected and non-injected tumors, leading to near-complete responses. This effect was shown to be dependent on CD8+ T cells clinicalleader.com. Similarly, in an MC38 colon carcinoma model, the combination of ADU-S100 and anti-PD-1 resulted in enhanced tumor control compared to either agent alone, and cured mice were protected from tumor rechallenge clinicalleader.com. Furthermore, in the poorly immunogenic B16.F10 melanoma model, adding ADU-S100 to an ineffective combination of anti-PD-1 and anti-CTLA-4 induced tumor-specific CD8+ T-cell responses and led to complete responses and durable immunity clinicalleader.com.

| Tumor Model | Therapeutic Combination | Key Findings | Reference |

| 4T1 Mammary Carcinoma | ADU-S100 + anti-PD-1 | Eradication of injected and non-injected tumors; CD8+ T-cell dependent response. | clinicalleader.com |

| MC38 Colon Carcinoma | ADU-S100 + anti-PD-1 | Enhanced tumor control; protection from tumor rechallenge in cured mice. | clinicalleader.com |

| B16.F10 Melanoma | ADU-S100 + anti-PD-1 + anti-CTLA-4 | Induced tumor-specific CD8+ T-cell responses and complete responses. | clinicalleader.com |

| Esophageal Adenocarcinoma (rat model) | ADU-S100 | 30.1% decrease in mean tumor volume. | researchgate.netoncotarget.com |

| Esophageal Adenocarcinoma (rat model) | ADU-S100 + Radiation | 50.8% decrease in mean tumor volume. | researchgate.netoncotarget.com |

Synergy with Oncolytic Virotherapy

While direct preclinical studies combining this compound specifically with oncolytic viruses are not extensively detailed in the provided search results, the underlying principles of both therapies suggest a strong potential for synergy. Oncolytic viruses selectively replicate in and lyse tumor cells, releasing tumor antigens and creating an inflammatory microenvironment. The activation of the STING pathway by this compound can further amplify this inflammatory response, enhancing the recruitment and activation of immune cells to the tumor site. This combination could potentially convert immunologically "cold" tumors into "hot" tumors that are more responsive to immunotherapy.

Synergy with Therapeutic Protein Vaccines and Adjuvants

This compound has been investigated as a potent adjuvant to enhance the efficacy of therapeutic protein vaccines. In preclinical models, the combination of a protein-based cancer vaccine with subcutaneous administration of this compound (referred to as STINGa) resulted in a profound increase in the frequency and effector function of both peripheral and intra-tumoral antigen-specific CD8+ T cells. This combination also favorably modulated the tumor microenvironment by increasing the infiltration of CD4+ T cells and polarizing them towards a Th1 phenotype. This led to prolonged control and slower growth of B16-OVA and TC-1 tumors.

| Tumor Model | Therapeutic Combination | Key Immunological Effects | Outcome |

| B16-OVA | Protein Vaccine + STINGa | Enhanced frequency and function of antigen-specific CD8+ T cells; increased CD4+ T cell infiltration and Th1 polarization. | Prolonged tumor control and slower growth. |

| TC-1 | Protein Vaccine + STINGa | Enhanced antigen-specific CD8+ T cell numbers. | Prolonged tumor control and slower growth. |

Synergy with CD47 Blockade

The combination of STING pathway activation and blockade of the "don't eat me" signal mediated by CD47 is an emerging and promising immunotherapeutic strategy. While direct preclinical studies specifically using this compound in combination with CD47 blockade were not prominently found in the search results, the rationale for this synergy is strong. STING activation can increase the infiltration and activation of macrophages in the tumor microenvironment. Concurrently, blocking CD47 on tumor cells makes them more susceptible to phagocytosis by these activated macrophages. This dual approach can enhance tumor cell clearance and subsequent antigen presentation, leading to a more robust anti-tumor T-cell response.

Role in "Cold" to "Hot" Tumor Conversion

A significant challenge in cancer immunotherapy is the presence of "cold" tumors, which are characterized by a lack of T-cell infiltration and an immunosuppressive microenvironment. This compound has demonstrated the ability to convert these "cold" tumors into "hot," T-cell-inflamed tumors that are more responsive to immunotherapies like checkpoint inhibitors.

Intratumoral injection of this compound initiates a local inflammatory cascade, leading to the production of type I interferons and chemokines. This, in turn, promotes the recruitment and activation of dendritic cells (DCs). These activated DCs can then prime and activate tumor-specific CD8+ T cells, facilitating their infiltration into the tumor microenvironment. This process effectively transforms the immunological landscape of the tumor from a state of ignorance or tolerance to one of active anti-tumor immunity. Preclinical data has shown that intratumoral administration of ADU-S100 leads to a durable, systemic anti-tumor immune response, characterized by the induction of type I IFNs and a CD8+ T-cell response clinicalleader.com.

Dual Role in Tumor Progression and Suppression: Context-Dependent Effects

While the primary focus of this compound research is on its anti-tumor effects, the activation of the STING pathway can have context-dependent dual roles, potentially contributing to both tumor suppression and progression. The outcome is influenced by the specific tumor microenvironment, the duration and intensity of STING activation, and the genetic background of the tumor.

In most preclinical models, acute activation of the STING pathway by this compound leads to potent anti-tumor immunity and tumor regression researchgate.netclinicaltrialsarena.com. However, chronic STING activation in the tumor microenvironment can potentially lead to T-cell exhaustion and the upregulation of immunosuppressive molecules, which could paradoxically promote tumor growth. For instance, STING activation can induce the expression of PD-L1 on tumor cells, an immune checkpoint that can inhibit T-cell function. While this can be synergistically targeted with anti-PD-1/PD-L1 antibodies, in the absence of such blockade, it could contribute to an immunosuppressive environment.

Research in Infectious Diseases

The role of this compound is also being explored in the context of infectious diseases, primarily as a vaccine adjuvant to enhance immune responses against pathogens. The ability of STING agonists to potently activate the innate immune system makes them attractive candidates for boosting the efficacy of vaccines.

In a preclinical study involving a swine influenza A virus (SwIAV) vaccine in pigs, a formulation containing ADU-S100 as part of a combination adjuvant (NanoS100-SwIAV) was evaluated. The study found that the NanoS100-SwIAV vaccine, administered intranasally, induced moderate levels of cross-protective immune responses against heterologous SwIAV strains. Specifically, vaccinates showed enhanced frequencies of activated monocytes and upregulated cross-reactive secretory IgA in the lungs and serum IgG against different influenza virus subtypes. These findings suggest that this compound can be a valuable component of vaccine formulations to broaden and strengthen the immune response to infectious agents.

Antiviral Immunity Enhancement

The activation of the Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune response to viral infections. STING inducers have demonstrated a broad spectrum of antiviral activity by triggering the production of type I interferons (IFNs) and other antiviral molecules. This response is effective against a variety of DNA and RNA viruses.

Herpes Simplex Virus (HSV): The cGAS-STING pathway is essential for the innate immune defense against HSV-1. wikipedia.orgnih.gov Upon infection, microglia, the primary immune cells of the central nervous system, recognize HSV-1 DNA, leading to a STING-dependent induction of type I IFNs. nih.gov This response is crucial for controlling viral replication. wikipedia.orgnih.gov Studies have shown that while the induction of type I IFN is a major protective mechanism, STING can also control HSV-1 in vivo through IFN-independent pathways, such as autophagy. wikipedia.orgfrontiersin.org

Vaccinia Virus (VACV): The host defense against poxviruses like vaccinia virus heavily relies on the cGAS-STING pathway. frontiersin.org The attenuated VACV strain, Modified Vaccinia Ankara (MVA), is a potent activator of STING-dependent immune responses. frontiersin.orgnih.gov This activation in dendritic cells is critical for initiating downstream antigen processing and presentation, leading to an effective T-cell response. nih.gov In contrast, more virulent strains of VACV have evolved mechanisms to inhibit STING activation, thereby evading the host's immune surveillance. frontiersin.orgresearchgate.net

Cytomegalovirus (CMV): The cGAS-STING pathway is critical for the initial innate control of both human and mouse cytomegalovirus infection. nih.govnih.gov In non-hematopoietic cells like endothelial cells, STING-dependent DNA sensing drives the first wave of type I IFN production, which is key to controlling early viral replication. nih.govnih.gov Human CMV can, however, modulate the STING pathway to evade immune responses, for instance, by limiting the nuclear translocation of phosphorylated IRF3 in latently infected cells. rupress.org

Baculovirus: Baculoviruses are recognized by the cGAS-STING pathway in mammalian cells, leading to the production of type I and type III interferons. researchgate.netresearchgate.net This STING-dependent antiviral state is essential for controlling the transduction efficiency of baculovirus-based vectors. researchgate.netelifesciences.org The detection of the viral genome by cGAS is a primary driver of this response. researchgate.net

Zika Virus (ZIKV): The cGAS-STING pathway plays a role in the innate immune sensing and control of Zika virus infection. pnas.org Activation of STING-dependent antiviral autophagy has been identified as a key defense mechanism against ZIKV in the brain of the fruit fly, Drosophila. frontiersin.orgtandfonline.com However, the ZIKV NS2B3 protease can cleave human STING, but not mouse STING, representing a species-specific immune evasion strategy. frontiersin.org

Hepatitis B Virus (HBV): Activation of the STING pathway can induce a potent antiviral cytokine response against the hepatitis B virus. frontiersin.orgnih.gov STING agonists have been shown to suppress HBV replication in hepatocytes by inducing a type I IFN-dominant response. frontiersin.orgnih.govnih.gov This highlights STING as a promising therapeutic target for chronic hepatitis B. frontiersin.orgnih.gov Conversely, HBV has developed mechanisms to evade this immune response, with the HBV polymerase being able to disrupt the ubiquitination of STING, thereby blocking the innate cytosolic DNA-sensing pathway. nih.govpocn.com

SARS-CoV-2: The STING signaling pathway has been identified as a potential therapeutic target for controlling coronavirus infections, including SARS-CoV-2. pulmonaryfibrosisnews.comrupress.org Pharmacological activation of STING can potently inhibit the infection of diverse strains of SARS-CoV-2 by stimulating a transient IFN signaling response. frontiersin.org While SARS-CoV-2 infection can lead to a delayed immune response, STING agonists can effectively reignite the host's antiviral innate immunity. pulmonaryfibrosisnews.comfrontiersin.orgnih.gov

Table 1: Antiviral Mechanisms of STING Activation

| Virus | Key STING-Mediated Antiviral Mechanism | References |

|---|---|---|

| Herpes Simplex Virus (HSV) | Induction of type I IFNs in microglia; IFN-independent autophagy. | wikipedia.orgnih.govfrontiersin.org |

| Vaccinia Virus (VACV) | Activation of dendritic cells for antigen presentation and T-cell response. | frontiersin.orgnih.govnih.gov |

| Cytomegalovirus (CMV) | Initial wave of type I IFN production in non-hematopoietic cells. | nih.govnih.gov |

| Baculovirus | Production of type I and III interferons. | researchgate.netresearchgate.netelifesciences.org |

| Zika Virus (ZIKV) | STING-dependent antiviral autophagy. | frontiersin.orgtandfonline.com |

| Hepatitis B Virus (HBV) | Induction of a type I IFN-dominant cytokine response. | frontiersin.orgnih.govnih.gov |

| SARS-CoV-2 | Transient stimulation of IFN signaling to inhibit viral replication. | pulmonaryfibrosisnews.comrupress.orgfrontiersin.orgnih.gov |

Antibacterial Defense Mechanisms

The STING pathway is not only crucial for antiviral immunity but also plays a significant role in the host defense against intracellular bacterial pathogens.

Listeria monocytogenes : This facultative intracellular bacterium secretes the cyclic dinucleotide c-di-AMP, which directly activates the host's STING pathway. wikipedia.orgnih.govrupress.org This activation leads to a protective, STING-dependent antibacterial response, particularly during intestinal infection (enterocolitis). wikipedia.orgnih.gov The signaling restricts the systemic spread of the bacteria and is associated with the recruitment of inflammatory monocytes to the site of infection. wikipedia.org While STING activation leads to the production of type I interferons, the protective effect in the gut appears to be largely independent of IFN signaling. wikipedia.org However, in the context of generating long-lived cell-mediated immunity, STING activation and the subsequent type I IFN production can downregulate the adaptive immune response. nih.gov

Chlamydia : Chlamydiae are obligate intracellular bacteria that also activate the STING pathway. nih.govfrontiersin.org Chlamydia trachomatis synthesizes cyclic di-AMP, which acts as a ligand for STING, leading to the induction of a type I interferon response. nih.gov This STING-dependent recognition is a key mechanism for the cell-autonomous control of the bacterial replication. frontiersin.orgnih.gov The cGAS-STING pathway is essential for mounting an early innate immune response against chlamydial infection in the female genital tract. pulmonaryfibrosisnews.comfrontiersin.org Beyond IFN production, STING activation during chlamydial infection can also induce other antimicrobial responses, including autophagy and inflammasome activation. nih.govfrontiersin.org

Table 2: Antibacterial Mechanisms of STING Activation

| Bacterium | Key STING-Mediated Antibacterial Mechanism | References |

|---|---|---|

| Listeria monocytogenes | c-di-AMP mediated activation leading to monocyte recruitment and systemic bacterial control. | wikipedia.orgnih.govrupress.org |

| Chlamydia | c-di-AMP mediated activation leading to type I IFN production, autophagy, and inflammasome activation. | nih.govfrontiersin.orgnih.govfrontiersin.orgnih.gov |

Research in Autoimmune and Inflammatory Conditions

Mechanisms of Pathological STING Activation in Autoimmunity

While essential for host defense, chronic or inappropriate activation of the STING pathway can lead to autoinflammation and autoimmunity. frontiersin.orgnih.gov This pathological activation often results from the sensing of self-DNA in the cytoplasm, which should normally be sequestered within the nucleus and mitochondria. nih.gov

Several mechanisms can lead to the accumulation of cytosolic self-DNA and subsequent aberrant STING activation:

Defects in Nucleic Acid Clearance: Mutations in genes encoding nucleases, such as TREX1, which are responsible for degrading cytosolic DNA, can lead to the accumulation of endogenous retroelements and other DNA fragments. wikipedia.org This accumulation triggers the cGAS-STING pathway, resulting in the overproduction of type I interferons and driving autoimmune conditions like Aicardi-Goutières syndrome. wikipedia.org

Gain-of-Function Mutations in STING: Autosomal dominant mutations in the TMEM173 gene, which encodes STING, can lead to a constitutively active STING protein. nih.gov This results in uncontrolled, ligand-independent STING signaling and is the cause of a rare autoinflammatory disease known as STING-Associated Vasculopathy with onset in Infancy (SAVI). nih.gov

Cellular Stress and Damage: Various forms of cellular stress, including mitochondrial dysfunction, can lead to the release of mitochondrial DNA (mtDNA) into the cytosol. frontiersin.org This self-DNA can then be detected by cGAS, initiating the STING signaling cascade and contributing to inflammatory conditions. frontiersin.org

The dysregulation of STING activity through these mechanisms disrupts immune homeostasis, leading to a state of chronic inflammation and the potential for the development of autoreactive B and T cells. frontiersin.orgnih.gov

Modulation of Inflammatory Responses (e.g., Aicardi-Goutieres Syndrome, Lupus, Vasculopathy)

Pathological STING activation is a central driver of a group of diseases known as type I interferonopathies, which are characterized by the excessive production of type I interferons.

Aicardi-Goutières Syndrome (AGS): AGS is a rare genetic autoinflammatory disorder where mutations in genes responsible for nucleic acid metabolism, such as TREX1 or RNASEH2, lead to the accumulation of endogenous nucleic acids. wikipedia.orgnih.govembopress.org These nucleic acids are sensed by the cGAS-STING pathway, resulting in chronic STING activation and a massive upregulation of type I IFN production, which causes severe neurological and systemic inflammation. nih.govembopress.org

Lupus (Systemic Lupus Erythematosus - SLE): SLE is a complex autoimmune disease where the cGAS-STING pathway is implicated in its pathogenesis. nih.gov An "overload" of self-DNA, including mtDNA, is thought to activate cGAS-STING signaling, contributing to the high levels of type I IFN seen in many lupus patients. frontiersin.orgnih.gov Studies have shown that sera from SLE patients can activate STING-dependent interferon-stimulated gene (ISG) expression. nih.gov Furthermore, in mouse models of lupus, STING deficiency has been shown to significantly reduce disease severity, including kidney damage and immune cell activation, highlighting its critical role in amplifying autoimmunity. pocn.com

STING-Associated Vasculopathy with Onset in Infancy (SAVI): This is a monogenic autoinflammatory disease caused by gain-of-function mutations in the STING protein. nih.gov These mutations lead to constitutive STING activation, resulting in chronic production of type I IFNs and severe systemic inflammation, particularly affecting the blood vessels (vasculopathy), skin, and lungs. nih.govnih.gov

Implications in Organ-Specific Inflammation

Aberrant STING activation is also implicated in inflammatory conditions affecting specific organs.

Liver Injury: The cGAS-STING pathway plays a significant role in various forms of liver injury. nih.govtandfonline.comfrontiersin.org In conditions like sepsis-associated acute liver injury, STING signaling is activated and promotes liver damage by inducing type I IFN responses and hepatocyte death. nih.govnih.gov Pharmacological inhibition of STING has been shown to protect against this form of liver injury in animal models. nih.gov In non-alcoholic fatty liver disease (NAFLD), STING activation in liver macrophages is associated with the progression of inflammation and fibrosis. researchgate.nettandfonline.com Similarly, during hepatic ischemia-reperfusion injury, mtDNA released from damaged hepatocytes activates the cGAS-STING pathway in macrophages, exacerbating inflammation. nih.govfrontiersin.org

Pulmonary Fibrosis: The role of STING in pulmonary fibrosis is complex and appears to be context-dependent. Some studies suggest a protective role for STING. In a mouse model of idiopathic pulmonary fibrosis (IPF), STING deficiency led to more severe fibrosis, suggesting that STING activation helps regulate the inflammatory response and limit tissue damage. pulmonaryfibrosisnews.comfrontiersin.org Conversely, other research indicates that aberrant activation of the cGAS-STING pathway can contribute to fibrotic lung diseases by promoting the release of pro-fibrotic and pro-inflammatory factors. nih.govfrontiersin.orgnih.gov For example, mutations in STING are linked to interstitial lung disease in SAVI patients. nih.gov

Sepsis-Induced Acute Liver Injury: During sepsis, pathogen- and damage-associated molecular patterns can activate the cGAS-STING pathway. nih.gov In the liver, this activation, particularly in Kupffer cells (liver-resident macrophages), contributes to the inflammatory storm and subsequent acute liver injury. nih.govresearchgate.net Studies have shown that cGAS/STING signaling promotes this injury by augmenting type I interferon responses and inducing hepatocyte death. nih.gov Therefore, inhibiting the cGAS-STING pathway is being explored as a potential therapeutic strategy for preventing sepsis-associated acute liver injury. nih.govtandfonline.com

Table 3: Role of STING in Autoimmune and Inflammatory Conditions

| Condition | Mechanism of STING Involvement | Key Outcomes | References |

|---|---|---|---|

| Autoimmunity (General) | Chronic activation by self-DNA due to clearance defects or gain-of-function mutations. | Overproduction of type I IFNs, loss of tolerance. | wikipedia.orgfrontiersin.orgnih.govnih.gov |

| Aicardi-Goutières Syndrome | Accumulation of endogenous nucleic acids from mutations in nucleases (e.g., TREX1). | Chronic type I IFN production, severe neuroinflammation. | wikipedia.orgnih.govembopress.org |

| Lupus (SLE) | Activation by self-DNA, amplifying TLR7-driven autoimmunity. | High type I IFN signature, kidney damage, systemic inflammation. | frontiersin.orgnih.govnih.govpocn.com |

| Vasculopathy (SAVI) | Gain-of-function mutations in STING. | Constitutive IFN production, systemic inflammation, vasculitis. | nih.govnih.gov |

| Liver Injury | Activation by DAMPs (e.g., mtDNA) in Kupffer cells. | Pro-inflammatory cytokine release, hepatocyte death. | nih.govnih.govtandfonline.comnih.govfrontiersin.org |

| Pulmonary Fibrosis | Complex role; can be protective by regulating inflammation or pathogenic by promoting fibrosis. | Dysregulated neutrophil response, production of fibrotic factors. | nih.govfrontiersin.orgnih.govpulmonaryfibrosisnews.comfrontiersin.org |

Research in Neurodegenerative Disorders

Recent research has increasingly identified STING-induced neuroinflammation as a significant contributor to the pathology of a range of neurodegenerative diseases. frontiersin.orgnih.gov In the central nervous system (CNS), the cGAS-STING pathway can be aberrantly activated by the presence of self-DNA in the cytosol, which can result from mitochondrial dysfunction, nuclear DNA damage, or the accumulation of toxic protein aggregates. frontiersin.orgnih.gov This activation occurs predominantly in microglia, the resident immune cells of the brain, but also in neurons and astrocytes, leading to the production of type I interferons and other pro-inflammatory cytokines that drive neurotoxic inflammation. frontiersin.orgnih.gov

Parkinson's Disease (PD): In PD, the accumulation of pathologic α-synuclein aggregates is associated with mitochondrial dysfunction and DNA damage, leading to the activation of the cGAS-STING pathway in microglia. pnas.orgnih.gov This STING-mediated response contributes to both the neuroinflammation and the degeneration of dopaminergic neurons characteristic of the disease. pnas.orgnih.gov Studies in mouse models have shown that STING deficiency can protect against motor deficits and neuron loss. pnas.org

Alzheimer's Disease (AD): The cGAS-STING pathway is activated in microglia in response to amyloid-β plaques, a hallmark of AD. frontiersin.org This activation exacerbates neuroinflammation and is thought to contribute to cognitive decline. frontiersin.org

Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Dementia (FTD): The accumulation of TDP-43 protein aggregates and the release of mtDNA are believed to trigger STING-mediated inflammation in ALS and FTD, driving the degeneration of motor neurons. frontiersin.org

Huntington's Disease (HD): The release of mtDNA and oxidative stress in HD can activate the STING pathway, further contributing to neurodegeneration and motor dysfunction. frontiersin.org

The chronic activation of STING in these disorders suggests that targeting this pathway with inhibitors could be a promising therapeutic strategy to mitigate neuroinflammation and slow disease progression. researchgate.netfrontiersin.orgnih.gov

Role of cGAS-STING in Neuroinflammation

The cyclic GMP-AMP synthase (cGAS)-STING pathway is a critical component of the innate immune system that detects the presence of double-stranded DNA (dsDNA) in the cytoplasm, a danger signal that can indicate pathogen invasion or cellular damage. nih.govnih.gov Activation of this pathway triggers a robust inflammatory response, including the production of type I interferons (IFNs) and other pro-inflammatory cytokines. nih.govnih.govfrontiersin.org In the central nervous system (CNS), this pathway is increasingly recognized as a crucial determinant of neuropathophysiology. nih.gov

Neuroinflammation is an inflammatory response within the brain or spinal cord and is a key feature of many neurodegenerative diseases. frontiersin.orgnih.gov The cGAS-STING pathway is a significant driver of these neuroinflammatory processes. frontiersin.org Microglia, the resident immune cells of the CNS, express high levels of STING and are considered the primary cell type where STING activation occurs in many neurological diseases. nih.govnih.gov When activated, the cGAS-STING pathway in microglia drives the production of type I IFNs and inflammatory cytokines, contributing to the neuroinflammatory environment. nih.gov This response can be triggered by the mislocalization of self-DNA from damaged mitochondria or nuclei, which can occur during cellular stress, injury, or aging. lifespan.ionih.govencyclopedia.pub Chronic activation of STING-mediated brain inflammation is thought to exacerbate neuronal damage and contribute to the progression of neurodegenerative conditions. nih.govlifespan.io

Potential Modulatory Effects in Preclinical Models (e.g., Alzheimer's Disease, Central Nervous System Injury)

The modulation of the cGAS-STING pathway has shown significant therapeutic potential in preclinical models of neurodegenerative diseases and CNS injury.

Alzheimer's Disease (AD): In mouse models of Alzheimer's disease, the cGAS-STING pathway is implicated in the progression of pathology. lifespan.io The accumulation of amyloid-beta (Aβ) plaques and tau tangles can cause cellular stress, leading to the release of mitochondrial and nuclear DNA into the cytosol, thereby activating the cGAS-STING pathway in microglia. lifespan.ionih.govencyclopedia.pub This activation contributes to chronic neuroinflammation, which is a hallmark of AD. nih.govresearchgate.net

Preclinical studies have demonstrated that inhibiting this pathway can be beneficial. For instance, genetic knockout of STING in the 5xFAD mouse model of AD resulted in dampened microglial activation, protection of neurons from damage, and improved memory function. lifespan.io Similarly, pharmacological inhibition of STING with the small molecule H-151 was found to suppress the cGAS-STING pathway and ameliorate AD pathogenesis in 5xFAD mice. nih.gov These findings suggest that targeting STING to reduce neuroinflammation could be a viable therapeutic strategy for AD. lifespan.ioresearchgate.net

Central Nervous System (CNS) Injury: The cGAS-STING pathway also plays a significant, though complex, role in the outcomes of acute CNS injuries like traumatic brain injury (TBI) and stroke. mdpi.comnih.gov Following an injury, damaged cells release dsDNA, which activates STING signaling in microglia and potentially other CNS cells, leading to a potent inflammatory response. nih.gov

Studies using preclinical models have shown that this STING-mediated inflammation is often detrimental. In a mouse model of TBI, genetic deletion of STING resulted in reduced lesion size and decreased production of pro-inflammatory cytokines. nih.gov Similarly, in a model of subarachnoid hemorrhage (a type of stroke), administration of the STING inhibitor C-176 conferred neuroprotection by reducing brain edema and neuronal damage. frontiersin.org These findings indicate that STING signaling contributes to the harmful neuroinflammation that occurs after brain injury. mdpi.com Therefore, inhibiting the STING pathway is being explored as a therapeutic approach to improve outcomes following CNS trauma. nih.govjneurosci.org

| Disease Model | Experimental Approach | Key Findings | Reference |

|---|---|---|---|

| Alzheimer's Disease (5xFAD mice) | Genetic knockout of STING | Reduced microglial activation, protected neurons, improved memory function. | lifespan.io |

| Alzheimer's Disease (5xFAD mice) | Pharmacological inhibition with H-151 | Suppressed cGAS-STING pathway activation and ameliorated AD pathologies. | nih.gov |

| Traumatic Brain Injury (mouse model) | Genetic knockout of STING | Significantly reduced lesion size and pro-inflammatory cytokine levels. | nih.gov |

| Subarachnoid Hemorrhage (mouse model) | Pharmacological inhibition with C-176 | Reduced brain edema, neuronal damage, and neuroinflammation. | frontiersin.org |

Research in Other Disease Contexts

Metabolic Diseases (e.g., Diabetic Kidney Disease, Liver Steatosis)

The cGAS-STING pathway has emerged as a key regulator in the pathogenesis of metabolic diseases by linking cellular stress to inflammation.

Diabetic Kidney Disease (DKD): DKD is a major complication of diabetes and a leading cause of end-stage renal disease. nih.gov Inflammation plays a critical role in its development. nih.gov Preclinical research indicates that the cGAS-STING pathway is markedly activated in the kidneys of animal models of DKD. researchgate.netjci.org This activation is observed in podocytes, which are crucial cells for kidney filtration. nih.gov Lipotoxicity associated with diabetes can cause mitochondrial damage in podocytes, leading to the leakage of mitochondrial DNA into the cytosol and subsequent activation of the cGAS-STING pathway. nih.gov

This STING activation promotes podocyte injury and the progression of DKD. nih.govjci.org Studies in db/db mice, a model of type 2 diabetes, showed that STING activation in glomeruli was associated with albuminuria. nih.gov Importantly, both pharmacological and genetic inhibition of STING were shown to protect against glomerular injury in mouse models of diabetes, highlighting its potential as a therapeutic target for DKD. nih.govnih.gov

Liver Steatosis (Non-alcoholic fatty liver disease - NAFLD): NAFLD is characterized by fat accumulation in the liver, which can progress to more severe inflammation (NASH), fibrosis, and cirrhosis. nih.govfrontiersin.org Inflammation is a critical driver of this progression. frontiersin.org The STING pathway is significantly implicated in mediating this hepatic inflammation. nih.goveurekalert.org In preclinical models, high-fat diets induce mitochondrial stress in liver cells, leading to the release of mtDNA that activates the cGAS-STING pathway, particularly in liver macrophages (Kupffer cells). frontiersin.orgnih.gov

Activation of STING in these macrophages promotes a pro-inflammatory state, contributing to hepatic steatosis, inflammation, and fibrosis. nih.govnih.gov Studies in mice have shown that loss of STING in liver macrophages reduces the severity of diet-induced fibrosis and inflammation. nih.gov This suggests that STING-driven macrophage activation is a key event in the progression of NAFLD and that targeting STING could be a therapeutic strategy. nih.goveurekalert.org

| Disease Model | Experimental Approach | Key Findings | Reference |

|---|---|---|---|

| Diabetic Kidney Disease (db/db mice) | Genetic and pharmacological STING inhibition | Ameliorated glomerular injury and kidney failure. | nih.gov |

| Diabetic Kidney Disease (mouse models) | STING knockdown or pharmacological inhibition | Alleviated podocyte injury and improved renal function. | nih.gov |

| Liver Steatosis / NAFLD (mouse models) | Analysis of STING knockout mice | Loss of STING in macrophages reduced fibrosis and inflammation. | nih.gov |

| Liver Steatosis / NAFLD (high-fat diet mice) | STING pathway analysis | STING activation in macrophages promotes hepatic inflammation and steatosis. | frontiersin.org |

Pain and Nociception Modulation

The STING pathway has a complex and context-dependent role in modulating pain and nociception. frontiersin.org While typically associated with pro-inflammatory signaling that can cause pain, activation of STING can also produce potent anti-nociceptive (pain-relieving) effects. nih.gov

Preclinical studies in mice have shown that STING activation can produce robust antinociception. nih.gov This effect is largely mediated by the production of type I interferons, which can directly suppress the excitability of nociceptors (pain-sensing neurons). nih.gov For example, STING agonists have been shown to relieve pain in mouse models of bone cancer pain and chemotherapy-induced painful neuropathy. frontiersin.orgnih.govbiorxiv.org The analgesic effects can occur through direct neuronal modulation, independent of the immune system. biorxiv.org

However, the role of STING in pain is not exclusively analgesic. frontiersin.org Some studies suggest that while acute activation may be pain-relieving, long-term hyperactivation of the pathway could contribute to pain sensitization and the maintenance of chronic pain states. frontiersin.org The effect appears to depend on the timing and location of STING activation, with early-stage activation in the peripheral nervous system tending to be anti-nociceptive. frontiersin.org These findings establish the STING–IFN-I signaling axis as a critical regulator of nociception and a promising target for the development of new pain therapies. nih.gov

Research Methodologies and Model Systems in Sting Inducer 1 Studies

In Vitro Cellular Models

In vitro models have been fundamental in characterizing the direct effects of STING-Inducer-1 on various immune cell populations and in dissecting the signaling pathways it activates.

A diverse array of both immortalized and primary immune cell cultures has been employed to study the biological activities of this compound. The human monocytic cell line, THP-1, is a frequently used model. Studies have shown that this compound increases type I interferon production in THP-1 cells, indicating its potent activity on human STING. dcchemicals.com In addition to immortalized cell lines, primary immune cells have been crucial in validating the translational relevance of findings.

Murine bone marrow-derived macrophages (BMMs) have been used to demonstrate the STING-dependent activity of the compound. In BMMs from wild-type mice, this compound induces the expression of IFN-β and pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1. dcchemicals.com This response is absent in BMMs isolated from STING-deficient mice, confirming the target specificity of the compound. dcchemicals.com

Dendritic cells (DCs), as potent antigen-presenting cells, are a key target for STING agonists. Research has shown that this compound activates DCs, which is a critical step in initiating an anti-tumor immune response. medchemexpress.com Activated DCs can then prime T-cell responses. researchgate.net

Human peripheral blood mononuclear cells (PBMCs) have also been extensively used to study the effects of this compound on a mixed population of primary human immune cells. d-nb.info The compound has been shown to induce IFN-β expression in PBMCs from donors with various STING genotypes, highlighting its broad applicability. dcchemicals.com While direct studies on isolated primary T-cell cultures are less common, the activation of T-cells is a major downstream consequence of this compound's effect on antigen-presenting cells, as observed in co-culture systems. nih.govresearchgate.net

| Cell Model | Cell Type | Key Research Findings with this compound |

|---|---|---|

| THP-1 | Human Monocytic Cell Line | Increased production of type I interferons. dcchemicals.com |

| Murine Bone Marrow-Derived Macrophages (BMMs) | Primary Mouse Macrophages | Induction of IFN-β, TNF-α, IL-6, and MCP-1 in a STING-dependent manner. dcchemicals.com |

| Dendritic Cells (DCs) | Primary Mouse and Human Antigen-Presenting Cells | Activation of DCs, leading to enhanced T-cell stimulation. medchemexpress.comresearchgate.net |

| Peripheral Blood Mononuclear Cells (PBMCs) | Mixed Primary Human Immune Cells | Induction of IFN-β across various human STING genotypes. dcchemicals.comd-nb.info |